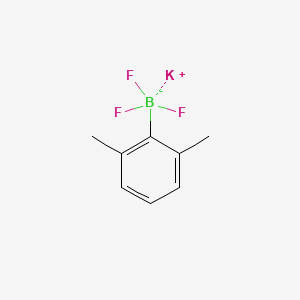

Potassium 2,6-dimethylphenyltrifluoroborate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

potassium;(2,6-dimethylphenyl)-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BF3.K/c1-6-4-3-5-7(2)8(6)9(10,11)12;/h3-5H,1-2H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPLMJMPCMNNZAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=C(C=CC=C1C)C)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BF3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40635653 | |

| Record name | Potassium (2,6-dimethylphenyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

561328-67-4 | |

| Record name | Potassium (2,6-dimethylphenyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 561328-67-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Potassium 2,6-Dimethylphenyltrifluoroborate: A Technical Guide for Advanced Research

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the synthesis of potassium 2,6-dimethylphenyltrifluoroborate. This organoboron compound is a valuable, air- and moisture-stable reagent, particularly useful as a coupling partner in Suzuki-Miyaura cross-coupling reactions. Its stability offers significant advantages over the corresponding boronic acid. This guide details the two primary and most effective synthetic routes to this compound, providing detailed experimental protocols, quantitative data summaries, and visual workflows to ensure reproducibility and clarity.

Core Synthetic Strategies

The synthesis of this compound can be efficiently achieved through two principal methods:

-

Conversion from Boronic Acid: A direct and high-yielding method that involves the reaction of commercially available 2,6-dimethylphenylboronic acid with potassium hydrogen fluoride (KHF₂).

-

One-Pot Synthesis from Arene: An elegant approach that begins with 1,3-dimethylbenzene (m-xylene) and proceeds via an iridium-catalyzed C-H borylation to form a boronic ester intermediate, which is then converted in situ to the desired trifluoroborate salt.[1][2][3]

Data Presentation

The following tables summarize typical yields for the synthesis of potassium aryltrifluoroborates using the methodologies described. While specific yields for 2,6-dimethylphenyltrifluoroborate may vary depending on reaction scale and purification techniques, these values provide a reliable benchmark.

Table 1: Synthesis of Potassium Aryltrifluoroborates from Arylboronic Acids

| Starting Material | Key Reagents | Solvent System | Typical Reaction Time | Typical Yield (%) |

| Phenylboronic Acid | KHF₂ | Methanol/Water | 30 minutes | >95% |

| 1-Naphthaleneboronic Acid | KHF₂ | Methanol/Water | 10-30 minutes | ~95% |

| Heteroarylboronic Acids | KHF₂ | Methanol/Water | 30 minutes | High |

Table 2: One-Pot Synthesis of Potassium Aryltrifluoroborates from Arenes via Iridium-Catalyzed Borylation

| Arene Substrate | Catalyst System | Key Reagents | Solvent System | Temperature | Typical Yield (%) |

| Benzene | [Ir(COD)(OMe)]₂ / dtbpy | B₂pin₂, KHF₂ | THF / Water | 80 °C | 85% |

| 1,3-Dichlorobenzene | [Ir(COD)(OMe)]₂ / dtbpy | B₂pin₂, KHF₂ | THF / Water | 80 °C | 93% |

| 1,3-Dimethoxybenzene | [Ir(COD)(OMe)]₂ / dtbpy | B₂pin₂, KHF₂ | THF / Water | 80 °C | 88% |

Experimental Protocols

Method 1: Synthesis from 2,6-Dimethylphenylboronic Acid

This protocol outlines the straightforward conversion of 2,6-dimethylphenylboronic acid to its potassium trifluoroborate salt. This method is often preferred for its simplicity and high efficiency when the boronic acid is readily available.

Materials:

-

2,6-Dimethylphenylboronic acid

-

Potassium hydrogen fluoride (KHF₂)

-

Methanol (MeOH)

-

Deionized Water

-

Acetone

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

To a round-bottom flask, add 2,6-dimethylphenylboronic acid (1.0 equivalent).

-

Dissolve the boronic acid in methanol (approximately 2.0 M concentration).

-

In a separate beaker, prepare a saturated aqueous solution of potassium hydrogen fluoride (4.0 equivalents).

-

With vigorous stirring, add the aqueous KHF₂ solution to the methanolic solution of the boronic acid at room temperature. A white precipitate will typically form upon addition.

-

Continue stirring the resulting slurry at room temperature for 30 minutes.

-

Remove the methanol from the reaction mixture using a rotary evaporator.

-

Add acetone to the remaining aqueous residue and stir the suspension for an additional 10 minutes to break up any clumps.

-

Isolate the white solid by vacuum filtration using a Büchner funnel.

-

Wash the collected solid sequentially with cold acetone and then diethyl ether to remove any remaining impurities and water.

-

Dry the final product under high vacuum to yield this compound as a fine, white, crystalline solid.

Method 2: One-Pot Synthesis from 1,3-Dimethylbenzene

This advanced, one-pot procedure allows for the synthesis of the target molecule directly from the corresponding arene, avoiding the isolation of the boronic acid or boronic ester intermediate.[1][2][3]

Materials:

-

1,3-Dimethylbenzene (m-xylene)

-

Bis(pinacolato)diboron (B₂pin₂)

-

[Ir(COD)(OMe)]₂ (catalyst)

-

4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy) (ligand)

-

Anhydrous Tetrahydrofuran (THF)

-

Potassium hydrogen fluoride (KHF₂)

-

Deionized Water

-

Acetone

-

Inert atmosphere glovebox or Schlenk line equipment

Procedure:

Part A: Iridium-Catalyzed C-H Borylation

-

Inside an inert atmosphere glovebox or using Schlenk techniques, charge a dry reaction vessel with [Ir(COD)(OMe)]₂ (0.1 mol%), dtbpy (0.2 mol%), and bis(pinacolato)diboron (1.0 equivalent).

-

Add anhydrous THF to the vessel, followed by 1,3-dimethylbenzene (1.0 equivalent).

-

Seal the vessel tightly and heat the reaction mixture to 80 °C.

-

Maintain the reaction at this temperature for 24-48 hours, monitoring the progress by a suitable analytical method (e.g., GC-MS) until the starting arene is consumed.

-

Cool the reaction mixture to room temperature. This crude mixture contains the 2-(2,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane intermediate.

Part B: Conversion to the Trifluoroborate Salt

-

To the crude reaction mixture from Part A, add a solution of KHF₂ (4.0-6.0 equivalents) in a 1:3 mixture of water and THF.

-

Stir the resulting biphasic mixture vigorously at room temperature for 4 to 12 hours.

-

Upon completion, remove all volatile solvents under reduced pressure.

-

The resulting residue contains the desired product along with the pinacol byproduct. To isolate the product, add acetone and stir the slurry.

-

Filter the mixture to remove any insoluble impurities.

-

The pinacol byproduct can be removed from the filtrate by sublimation at 60 °C under high vacuum.

-

The remaining solid is the desired this compound. Further purification can be achieved by recrystallization if necessary.

Visualized Synthetic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the chemical transformations and experimental workflows described above.

Caption: Reaction scheme for the conversion of 2,6-dimethylphenylboronic acid.

Caption: One-pot synthesis pathway from 1,3-dimethylbenzene to the target trifluoroborate.

Caption: Step-by-step workflow for the synthesis from 2,6-dimethylphenylboronic acid.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes [organic-chemistry.org]

- 3. One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes | The Hartwig Group [hartwig.cchem.berkeley.edu]

Preparation of Sterically Hindered Aryltrifluoroborates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing sterically hindered aryltrifluoroborates. These valuable reagents are increasingly utilized in medicinal chemistry and materials science due to their stability, ease of handling, and unique reactivity in cross-coupling reactions. This document details the most effective synthetic routes, presents quantitative data for comparative analysis, and provides explicit experimental protocols for key transformations.

Introduction to Sterically Hindered Aryltrifluoroborates

Potassium aryltrifluoroborates are stable, crystalline solids that serve as excellent sources of the corresponding arylboronic acids in situ, particularly in Suzuki-Miyaura cross-coupling reactions.[1] The preparation of sterically hindered aryltrifluoroborates, especially those with ortho- and di-ortho-substitution, presents unique synthetic challenges. Overcoming these challenges is critical for the synthesis of complex molecules such as polysubstituted biaryls, which are prevalent motifs in pharmaceuticals and advanced materials. This guide explores the primary methods developed to address the synthesis of these sterically demanding building blocks.

Key Synthetic Strategies

Several robust methods have been established for the synthesis of sterically hindered aryltrifluoroborates. The choice of method often depends on the starting material availability, functional group tolerance, and the specific substitution pattern of the target molecule. The main strategies include:

-

Conversion from Arylboronic Acids and Esters: A straightforward and widely used method.

-

One-Pot Iridium-Catalyzed Borylation of Arenes: An efficient approach for direct functionalization of C-H bonds, particularly guided by steric factors.[2][3]

-

Palladium/Nickel-Catalyzed Borylation of Aryl Halides: A versatile method employing hindered aryl halides as starting materials.

-

Classical Transmetalation Routes: Utilizing organolithium or Grignard reagents.[1]

The following sections provide a detailed comparison of these methods, experimental procedures, and visual representations of the synthetic pathways.

Comparative Data of Synthetic Methods

The following tables summarize quantitative data for the preparation of sterically hindered aryltrifluoroborates via different synthetic routes, allowing for a direct comparison of their efficiencies.

Table 1: From Arylboronic Acids or Pinacol Esters with KHF₂

| Arylboronic Acid/Ester Substrate | Product | Yield (%) | Time (h) | Temperature (°C) |

| 2-Methylphenylboronic acid | Potassium 2-methylphenyltrifluoroborate | >95 | 0.25 | rt |

| 2,6-Dimethylphenylboronic acid | Potassium 2,6-dimethylphenyltrifluoroborate | 85 | 1 | rt |

| 2-iso-Propylphenylboronic acid | Potassium 2-iso-propylphenyltrifluoroborate | 92 | 1 | rt |

| 1-Naphthaleneboronic acid | Potassium 1-naphthyltrifluoroborate | 98 | 0.2 | 5 |

Table 2: One-Pot Iridium-Catalyzed Borylation and Conversion to Aryltrifluoroborate

| Arene Substrate | Product | Yield (%) | Time (h) | Temperature (°C) |

| 1,3-Dichlorobenzene | Potassium 2,6-dichlorophenyltrifluoroborate | 88 | 12 (borylation), 1 (conversion) | 80 (borylation), rt (conversion) |

| 1,3-Dimethoxybenzene | Potassium 2,6-dimethoxyphenyltrifluoroborate | 75 | 12 (borylation), 1 (conversion) | 80 (borylation), rt (conversion) |

| Toluene | Potassium o-tolyltrifluoroborate | 82 | 12 (borylation), 1 (conversion) | 80 (borylation), rt (conversion) |

Table 3: Palladium-Catalyzed Miyaura Borylation of Hindered Aryl Halides and Conversion

| Aryl Halide Substrate | Diboron Reagent | Catalyst/Ligand | Product | Yield (%) | Time (h) | Temperature (°C) |

| 1-Bromo-2-methylbenzene | B₂pin₂ | Pd(dppf)Cl₂ | Potassium 2-methylphenyltrifluoroborate | 78 | 12 | 80 |

| 1-Bromo-2,6-dimethylbenzene | B₂(neop)₂ | Pd(OAc)₂/SPhos | This compound | 65 | 16 | 100 |

| 1-Chloro-2-isopropylbenzene | B₂pin₂ | Pd(OAc)₂/SPhos | Potassium 2-iso-propylphenyltrifluoroborate | 72 | 24 | 100 |

Experimental Protocols

This section provides detailed experimental procedures for the key synthetic methods discussed.

General Procedure for the Preparation of Potassium Aryltrifluoroborates from Arylboronic Acids

Materials:

-

Arylboronic acid (1.0 equiv)

-

Potassium hydrogen difluoride (KHF₂) (3.0 equiv)

-

Methanol (MeOH)

-

Water (H₂O)

Procedure:

-

To a solution of the arylboronic acid in methanol, add a solution of KHF₂ in water.

-

Stir the resulting mixture at room temperature. The reaction is typically complete within 15-60 minutes.

-

Remove the methanol under reduced pressure.

-

Collect the precipitated potassium aryltrifluoroborate salt by filtration.

-

Wash the solid with cold water and then with ether.

-

Dry the product under vacuum to yield the pure potassium aryltrifluoroborate.

One-Pot Synthesis of Potassium Aryltrifluoroborates via Iridium-Catalyzed Borylation

Materials:

-

Arene (1.0 equiv)

-

Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)

-

[Ir(COD)OMe]₂ (0.2 mol %)

-

4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) (0.4 mol %)

-

Tetrahydrofuran (THF), anhydrous

-

Potassium hydrogen difluoride (KHF₂) (4.0 equiv)

-

Methanol (MeOH)

-

Water (H₂O)

Procedure:

-

Borylation Step: In a nitrogen-filled glovebox, combine the arene, B₂pin₂, [Ir(COD)OMe]₂, and dtbpy in anhydrous THF.

-

Seal the reaction vessel and heat at 80 °C for 12-24 hours.

-

Cool the reaction mixture to room temperature.

-

Conversion to Trifluoroborate: To the crude reaction mixture, add methanol followed by an aqueous solution of KHF₂.

-

Stir the mixture at room temperature for 1-2 hours.

-

Remove the organic solvents under reduced pressure.

-

Collect the precipitated solid by filtration, wash with water and ether, and dry under vacuum to afford the desired potassium aryltrifluoroborate.[2][4]

Palladium-Catalyzed Borylation of a Sterically Hindered Aryl Bromide and Conversion to the Aryltrifluoroborate

Materials:

-

Sterically hindered aryl bromide (1.0 equiv)

-

Bis(neopentyl glycolato)diboron (B₂(neop)₂) (1.2 equiv)

-

Pd(OAc)₂ (3 mol %)

-

SPhos (6 mol %)

-

KOAc (1.5 equiv)

-

1,4-Dioxane, anhydrous

-

Potassium hydrogen difluoride (KHF₂) (4.0 equiv)

-

Methanol (MeOH)

-

Water (H₂O)

Procedure:

-

Borylation Step: In a glovebox, charge a reaction tube with the aryl bromide, B₂(neop)₂, Pd(OAc)₂, SPhos, and KOAc.

-

Add anhydrous 1,4-dioxane, seal the tube, and heat at 100 °C for 16-24 hours.

-

Cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure to obtain the crude arylboronate ester.

-

Conversion to Trifluoroborate: Dissolve the crude boronate ester in methanol and add an aqueous solution of KHF₂.

-

Stir at room temperature for 1-2 hours.

-

Work-up the reaction as described in the general procedure (4.1) to isolate the potassium aryltrifluoroborate.

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic workflows for preparing sterically hindered aryltrifluoroborates.

Caption: Conversion of a sterically hindered arylboronic acid to its corresponding potassium aryltrifluoroborate.

Caption: One-pot synthesis of potassium aryltrifluoroborates via iridium-catalyzed C-H borylation.

Caption: Synthesis of potassium aryltrifluoroborates from sterically hindered aryl halides.

Conclusion

The preparation of sterically hindered aryltrifluoroborates is achievable through several effective synthetic strategies. The choice of method will be dictated by the specific steric and electronic properties of the target molecule, as well as the availability of starting materials. The conversion of existing arylboronic acids or their esters with KHF₂ remains a highly efficient and general final step. For novel structures, iridium-catalyzed C-H borylation offers a powerful and direct route, while palladium-catalyzed cross-coupling provides a versatile pathway from readily available aryl halides. The data and protocols presented in this guide are intended to assist researchers in selecting and implementing the most suitable method for their synthetic targets, thereby facilitating the advancement of drug discovery and materials science.

References

Characterization of Potassium 2,6-Dimethylphenyltrifluoroborate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium 2,6-dimethylphenyltrifluoroborate is a versatile and increasingly important reagent in modern organic synthesis. As a member of the air- and moisture-stable potassium organotrifluoroborate family, it offers significant advantages over traditional boronic acids and esters, including enhanced stability, ease of handling, and stoichiometric precision in reactions. This technical guide provides a comprehensive overview of the characterization of this compound, including its synthesis, physicochemical properties, and applications, with a focus on detailed experimental protocols and data presentation for researchers in the field of drug development and materials science.

Physicochemical Properties

This compound is a white, crystalline solid that is stable under ambient conditions.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₈H₉BF₃K | [1] |

| Molecular Weight | 212.06 g/mol | [1] |

| Appearance | White solid | [1] |

| Melting Point | 298 °C (decomposes) | [1] |

| Solubility | Generally soluble in polar solvents such as methanol, acetonitrile, acetone, and DMSO. Slightly soluble in water.[2][3] | General organotrifluoroborate solubility |

Synthesis and Experimental Protocols

The synthesis of this compound typically proceeds via the reaction of the corresponding boronic acid with potassium hydrogen fluoride (KHF₂). This method is a general and efficient route to a wide variety of potassium organotrifluoroborates.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of potassium aryltrifluoroborates.

Materials:

-

2,6-Dimethylphenylboronic acid

-

Potassium hydrogen fluoride (KHF₂)

-

Methanol (MeOH)

-

Water (H₂O)

-

Acetone

Procedure:

-

In a flask, dissolve 2,6-dimethylphenylboronic acid in methanol.

-

In a separate beaker, prepare a saturated aqueous solution of potassium hydrogen fluoride.

-

Slowly add the KHF₂ solution to the stirred solution of the boronic acid at room temperature.

-

Stir the resulting mixture for 1-2 hours at room temperature. A white precipitate should form.

-

Remove the methanol under reduced pressure.

-

Collect the solid precipitate by vacuum filtration and wash it with cold water and then a small amount of cold acetone.

-

Dry the resulting white solid under vacuum to yield this compound.

Workflow for the Synthesis of this compound:

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the characterization of this compound. The presence of ¹H, ¹³C, ¹⁹F, and ¹¹B nuclei provides a wealth of structural information.

NMR Data

The following table summarizes the expected NMR spectral data for this compound, based on general data for analogous compounds.[2][3][4] Spectra are typically recorded in DMSO-d₆.

Table 2: NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H NMR | ~7.0-7.2 | m | Aromatic CH | |

| ~2.3 | s | Methyl CH₃ | ||

| ¹³C NMR | ~140-145 | br | C-B | |

| ~125-135 | Aromatic CH | |||

| ~20-25 | Methyl CH₃ | |||

| ¹⁹F NMR | -135 to -145 | q | ¹J(¹⁹F, ¹¹B) ≈ 40-50 | BF ₃ |

| ¹¹B NMR | 3.0 to 6.0 | q | ¹J(¹¹B, ¹⁹F) ≈ 40-50 | B F₃ |

Note: br denotes a broad signal, s a singlet, m a multiplet, and q a quartet.

Experimental Protocol: NMR Spectroscopic Analysis

Instrumentation:

-

NMR spectrometer operating at a standard frequency for ¹H, ¹³C, ¹⁹F, and ¹¹B nuclei (e.g., 400 MHz for ¹H).

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition Parameters (General): [2]

-

¹H NMR: Standard pulse sequence, sufficient number of scans for good signal-to-noise ratio.

-

¹³C NMR: Proton-decoupled pulse sequence, may require a larger number of scans.

-

¹⁹F NMR: Standard pulse sequence, referenced to an external standard like CFCl₃ or a secondary standard.

-

¹¹B NMR: Standard pulse sequence, referenced to an external standard like BF₃·OEt₂.

Crystal Structure

Applications in Organic Synthesis: Suzuki-Miyaura Cross-Coupling

This compound is a highly effective coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Its stability and ease of use make it an attractive alternative to boronic acids for the formation of C-C bonds.

Catalytic Cycle of the Suzuki-Miyaura Reaction

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involving an organotrifluoroborate is depicted below. The reaction is believed to proceed through the slow release of the corresponding boronic acid in situ.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Halide

This protocol is a representative example of a Suzuki-Miyaura cross-coupling reaction.

Materials:

-

This compound

-

Aryl halide (e.g., 4-bromoanisole)

-

Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf))

-

Ligand (if required, e.g., SPhos, RuPhos)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Toluene/Water, Dioxane/Water)

Procedure:

-

To a reaction vessel, add the aryl halide, this compound, palladium catalyst, ligand (if used), and base.

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Experimental Workflow for Suzuki-Miyaura Cross-Coupling:

Conclusion

This compound is a valuable and robust reagent for organic synthesis, particularly for the construction of sterically hindered biaryl systems through Suzuki-Miyaura cross-coupling reactions. Its characterization is well-established through standard spectroscopic techniques, and its synthesis is straightforward from the corresponding boronic acid. This guide provides the essential data and detailed protocols to facilitate its effective use in research and development settings.

References

- 1. rsc.org [rsc.org]

- 2. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Crystal structures of potassium trifluorido(4-methoxyphenyl)borate and potassium trifluorido(4-fluorophenyl)borate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Potassium 2,6-Dimethylphenyltrifluoroborate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of potassium 2,6-dimethylphenyltrifluoroborate. This organoboron compound is a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Understanding its spectral characteristics is crucial for reaction monitoring, quality control, and structural elucidation.

Quantitative NMR Data

The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR spectral data for this compound. The data has been compiled from reliable literature sources and is presented for easy reference and comparison.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 6.78 | t | 7.5 | H-4 (para-proton) |

| 6.65 | d | 7.5 | H-3, H-5 (meta-protons) |

| 2.15 | s | - | 2x CH₃ |

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 145.1 (br) | C-1 (ipso-carbon attached to Boron) |

| 141.8 | C-2, C-6 (ortho-carbons) |

| 126.8 | C-3, C-5 (meta-carbons) |

| 125.4 | C-4 (para-carbon) |

| 23.9 | 2x CH₃ |

Note: The resonance for the carbon atom attached to the boron (C-1) is often observed as a broad signal due to quadrupolar relaxation of the boron nucleus.

Experimental Protocols

The following is a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound, based on established protocols for organotrifluoroborate compounds.[1]

2.1 Sample Preparation

-

Weigh approximately 10-20 mg of this compound directly into a clean, dry NMR tube.

-

Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is the recommended solvent due to the good solubility of potassium organotrifluoroborates.[1]

-

Cap the NMR tube and gently vortex or sonicate the sample to ensure complete dissolution.

2.2 NMR Spectrometer and Parameters

NMR spectra should be acquired on a spectrometer with a proton frequency of 300 MHz or higher.

2.2.1 ¹H NMR Spectroscopy [1]

-

Pulse Sequence: Standard single-pulse sequence.

-

Solvent: DMSO-d₆

-

Internal Reference: Residual solvent peak of DMSO at δ 2.50 ppm.

-

Number of Scans: 16 to 32 scans are typically sufficient.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: A spectral width of -2 to 12 ppm is generally adequate.

2.2.2 ¹³C NMR Spectroscopy [1]

-

Pulse Sequence: Proton-decoupled single-pulse sequence.

-

Solvent: DMSO-d₆

-

Internal Reference: Central peak of the DMSO-d₆ septet at δ 39.52 ppm.

-

Number of Scans: 1024 to 4096 scans may be necessary to achieve a good signal-to-noise ratio.

-

Relaxation Delay: 2 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: A spectral width of 0 to 200 ppm is appropriate.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the acquisition and analysis of NMR data for this compound.

Caption: Workflow for NMR data acquisition and analysis.

Signaling Pathways and Logical Relationships

The following diagram illustrates the relationship between the molecular structure of this compound and its expected NMR signals.

Caption: Structure-to-Signal Correlation Diagram.

References

Core Principles of ¹¹B and ¹⁹F NMR for Organotrifluoroborates

An In-Depth Technical Guide to ¹¹B and ¹⁹F NMR Spectroscopy of Organotrifluoroborates

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and applications of Boron-11 (¹¹B) and Fluorine-19 (¹⁹F) Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of organotrifluoroborates. These compounds are of significant interest in organic synthesis and drug discovery, making their precise structural elucidation crucial.

Organotrifluoroborates present a unique opportunity for dual-nucleus NMR analysis, providing a wealth of structural information.

¹¹B NMR Spectroscopy: Boron has two NMR-active isotopes, ¹⁰B (19.9%, I=3) and ¹¹B (80.1%, I=3/2). Due to its higher natural abundance, greater gyromagnetic ratio, and smaller quadrupole moment, ¹¹B is the preferred nucleus for NMR studies.[1] The ¹¹B nucleus is quadrupolar, which can lead to broad signals due to rapid relaxation. However, in the symmetrical environment of the trifluoroborate anion, relatively sharp signals can often be obtained. The chemical shifts in ¹¹B NMR span a wide range, typically from +100 to -120 ppm.[2]

¹⁹F NMR Spectroscopy: Fluorine-19 is an excellent nucleus for NMR spectroscopy. It has a nuclear spin of I=1/2, a high natural abundance (100%), and a high magnetogyric ratio, resulting in high sensitivity, only slightly less than that of ¹H.[3] The chemical shift range for ¹⁹F is extensive, which minimizes signal overlap and simplifies spectral analysis. For organotrifluoroborates, the ¹⁹F chemical shifts are typically observed in the range of -129 to -141 ppm.[3]

¹¹B-¹⁹F Coupling: A key feature in the NMR spectra of organotrifluoroborates is the scalar coupling between the ¹¹B and ¹⁹F nuclei.

-

In the ¹⁹F NMR spectrum , the signal for the fluorine atoms is split into a 1:1:1:1 quartet due to coupling with the ¹¹B nucleus (I=3/2).[4]

-

Conversely, in the ¹¹B NMR spectrum , the boron signal should theoretically appear as a quintet due to coupling with the three equivalent ¹⁹F nuclei. However, due to the quadrupolar nature of the ¹¹B nucleus and rapid relaxation, this coupling is often not fully resolved, and a broad singlet or a partially resolved multiplet is frequently observed.[1][5]

Experimental Protocols

Detailed experimental procedures are crucial for obtaining high-quality NMR data for organotrifluoroborates. The following is a generalized protocol based on literature procedures.[3][6]

Sample Preparation:

-

Dissolve approximately 10-20 mg of the potassium organotrifluoroborate salt in a suitable deuterated solvent (e.g., 0.5 mL of DMSO-d₆). DMSO-d₆ is often a good choice due to the solubility of these salts and its ability to provide stable spectra.[3]

-

Transfer the solution to a 5 mm NMR tube. For ¹¹B NMR, using quartz NMR tubes can be advantageous to avoid background signals from borosilicate glass tubes, although modern instruments can often suppress this background.[2]

NMR Data Acquisition:

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with a multinuclear probe is required.

-

¹⁹F NMR:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Referencing: Chemical shifts can be referenced externally to a standard such as CF₃CO₂H.[6]

-

Acquisition Parameters: A spectral width of approximately 200 ppm centered around -150 ppm is a good starting point. A relaxation delay of 1-2 seconds is generally adequate.

-

-

¹¹B NMR:

-

Pulse Sequence: A standard single-pulse experiment can be used. However, to improve resolution and observe ¹¹B-¹⁹F coupling, modified pulse sequences or the use of line-narrowing techniques may be necessary.[3][6][7]

-

Referencing: An external standard such as BF₃·OEt₂ can be used.

-

Acquisition Parameters: A spectral width of about 200 ppm centered around 0 ppm is a reasonable starting point. Due to the broader lines, a larger number of scans may be required to achieve a good signal-to-noise ratio.

-

Data Presentation: ¹¹B and ¹⁹F NMR Data for Selected Potassium Organotrifluoroborates

The following table summarizes the ¹¹B and ¹⁹F NMR spectral data for a selection of potassium organotrifluoroborates, adapted from Oliveira et al.[3] All spectra were recorded in DMSO-d₆.

| Compound | R-Group | ¹¹B Chemical Shift (δ, ppm) | ¹⁹F Chemical Shift (δ, ppm) | ¹J(¹¹B-¹⁹F) (Hz) |

| 1 | Phenyl | 3.4 | -136.5 | 68.4 |

| 2 | 4-Methylphenyl | 3.5 | -136.4 | 68.1 |

| 3 | 4-Methoxyphenyl | 3.5 | -136.3 | 68.1 |

| 4 | 4-Chlorophenyl | 3.3 | -136.9 | 69.0 |

| 5 | 4-Fluorophenyl | 3.2 | -137.0 | 69.2 |

| 6 | 2-Thienyl | 3.0 | -138.0 | 70.2 |

| 7 | Vinyl | 5.3 | -139.1 | 71.2 |

| 8 | (E)-Styryl | 5.0 | -138.5 | 70.8 |

Factors Influencing NMR Spectra

Several factors can influence the chemical shifts and coupling constants in the ¹¹B and ¹⁹F NMR spectra of organotrifluoroborates:

-

Electronic Effects: Electron-donating groups on the organic substituent (R-group) tend to increase the electron density at the boron atom, leading to increased shielding and a shift to a higher field (more negative ppm values) in the ¹¹B NMR spectrum. Conversely, electron-withdrawing groups cause deshielding and a downfield shift.[3]

-

Solvent Effects: The choice of solvent can influence the chemical shifts due to interactions with the organotrifluoroborate salt.

-

Temperature: Temperature can affect the rate of quadrupolar relaxation of the ¹¹B nucleus, which in turn can influence the resolution of the ¹¹B NMR signal and the observation of coupling.

Mandatory Visualizations

Experimental Workflow for NMR Analysis of Organotrifluoroborates

Caption: A generalized workflow for the NMR analysis of organotrifluoroborates.

Key Concepts in ¹¹B and ¹⁹F NMR of Organotrifluoroborates

Caption: Interplay of key factors in the NMR spectroscopy of organotrifluoroborates.

References

- 1. Boron NMR Spectroscopy - Magritek [magritek.com]

- 2. ORGANIC SPECTROSCOPY INTERNATIONAL: 11B NMR [orgspectroscopyint.blogspot.com]

- 3. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. University of Ottawa NMR Facility Blog: Boron Isotope Effects in Fluorine NMR Spectra [u-of-o-nmr-facility.blogspot.com]

- 5. escholarship.org [escholarship.org]

- 6. researchgate.net [researchgate.net]

- 7. (1)H, (13)C, (19)F and (11)B NMR spectral reference data of some potassium organotrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Potassium 2,6-Dimethylphenyltrifluoroborate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium 2,6-dimethylphenyltrifluoroborate is a crystalline, air- and moisture-stable organoboron compound that has emerged as a versatile and advantageous reagent in modern organic synthesis. As a derivative of boronic acid, it offers enhanced stability and ease of handling, making it a superior alternative for applications requiring robust reaction conditions. Its primary utility is demonstrated in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation in academic and industrial research, particularly in the synthesis of complex molecules for drug discovery and materials science. This document provides an in-depth overview of its physical and chemical properties, detailed experimental protocols for its synthesis and application, and a summary of its spectroscopic characterization.

Core Physical and Chemical Properties

This compound is a white solid compound. Its stability to air and moisture makes it significantly easier to store and handle compared to the corresponding boronic acid, which can be prone to dehydration and protodeboronation.

Data Summary

The key quantitative properties of this compound are summarized in the table below for quick reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₉BF₃K | [1] |

| Molecular Weight | 212.06 g/mol | [1] |

| Appearance | White solid/powder | [1] |

| Melting Point | 298 °C (decomposes) | [1] |

| CAS Number | 561328-67-4 | [1] |

| Solubility | Generally soluble in polar solvents like methanol, acetone, and DMSO. Slightly soluble in water. | [2] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and a key application of this compound.

Synthesis of this compound

The most common and efficient method for synthesizing potassium aryltrifluoroborates is through the reaction of the corresponding arylboronic acid with potassium hydrogen fluoride (KHF₂).[3] This procedure is highly reliable and generally results in the precipitation of the desired product in high purity.

Materials:

-

2,6-Dimethylphenylboronic acid

-

Methanol (MeOH)

-

Potassium hydrogen fluoride (KHF₂)

-

Deionized water

-

Acetonitrile (MeCN)

Procedure:

-

In a round-bottomed flask equipped with a magnetic stir bar, dissolve 2,6-dimethylphenylboronic acid (1.0 equiv) in methanol (approx. 3-4 mL per gram of boronic acid).

-

Cool the solution to 0-5 °C using an ice-water bath.

-

In a separate beaker, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 equiv).

-

Slowly add the KHF₂ solution to the stirred, cooled methanolic solution of the boronic acid. A thick white precipitate of this compound will form immediately.[3]

-

Remove the ice bath and allow the slurry to stir at room temperature for 30-60 minutes to ensure the reaction goes to completion.

-

Remove the solvent via rotary evaporation.

-

To remove residual water, add acetonitrile to the solid residue and concentrate again by rotary evaporation. Repeat this step two more times.

-

The resulting solid is then suspended in hot acetonitrile. The product is soluble while excess KHF₂ is not.

-

Filter the hot suspension to remove the insoluble inorganic salts.

-

Cool the filtrate to induce crystallization of the final product.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold acetonitrile and then diethyl ether, and dry under high vacuum to yield pure this compound.

Suzuki-Miyaura Cross-Coupling Reaction

This compound is an excellent coupling partner in Suzuki-Miyaura reactions for the formation of biaryl compounds. The following is a general protocol adaptable for various aryl halides.

Materials:

-

This compound (1.5 equiv)

-

Aryl halide (e.g., 4-chloroanisole) (1.0 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

RuPhos (buchwald ligand) (4 mol%)

-

Potassium carbonate (K₂CO₃) (3.0 equiv)

-

Toluene and Water (10:1 mixture)

Procedure:

-

To an oven-dried Schlenk tube, add this compound, the aryl halide, palladium(II) acetate, RuPhos, and potassium carbonate.

-

Evacuate the tube and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

-

Add the degassed toluene/water solvent mixture via syringe.

-

Seal the tube and place it in a preheated oil bath at 80-100 °C.[4]

-

Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Transfer the mixture to a separatory funnel and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organotrifluoroborates. Spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆).[2]

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons and the two methyl groups on the phenyl ring.

-

¹³C NMR: The carbon spectrum will show distinct resonances for the aromatic and methyl carbons. The carbon atom bonded to the boron atom typically appears as a broad signal due to quadrupolar relaxation of the boron nucleus.[2]

-

¹⁹F NMR: The fluorine NMR spectrum is particularly informative, typically showing a sharp quartet centered around -135 to -145 ppm, resulting from the coupling between the fluorine and ¹¹B nuclei.[2]

-

¹¹B NMR: The boron NMR spectrum provides direct evidence of the boron environment, usually exhibiting a quartet due to ¹¹B-¹⁹F coupling.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy can be used to identify functional groups and the B-F bond. The sample is typically prepared as a KBr pellet. The spectrum will show characteristic absorption bands for the C-H stretching of the methyl and aromatic groups, C=C stretching of the aromatic ring, and strong, characteristic bands corresponding to the B-F stretching vibrations.

Mandatory Visualization

Suzuki-Miyaura Catalytic Cycle Workflow

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction, highlighting the key steps involving the palladium catalyst and the organotrifluoroborate.

Caption: Suzuki-Miyaura Catalytic Cycle Workflow.

References

- 1. 2,6-二甲基苯基三氟硼酸钾 95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. orgsyn.org [orgsyn.org]

- 4. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

Stability of Potassium 2,6-Dimethylphenyltrifluoroborate to Air and Moisture: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of potassium 2,6-dimethylphenyltrifluoroborate when exposed to air and moisture. As a member of the broader class of potassium organotrifluoroborate salts, this compound is increasingly utilized in synthetic chemistry, particularly in cross-coupling reactions. Understanding its stability profile is crucial for its effective storage, handling, and application in research and drug development.

Core Concepts: General Stability of Potassium Organotrifluoroborates

Potassium organotrifluoroborates are generally characterized as crystalline solids that exhibit notable stability to both air and moisture. This allows for their long-term storage at room temperature without the need for stringent inert atmosphere techniques, a significant advantage over many other organometallic reagents. However, their stability is not absolute and is primarily influenced by pH. The principal degradation pathway for these compounds is hydrolysis, which converts the trifluoroborate salt to the corresponding boronic acid. This hydrolysis is a prerequisite for their participation in widely-used reactions such as the Suzuki-Miyaura cross-coupling, where the boronic acid is the active species in the catalytic cycle.

While specific quantitative stability data for this compound is not extensively available in the public domain, its stability profile can be inferred from the behavior of analogous aryltrifluoroborates and general chemical principles. The steric hindrance provided by the two ortho-methyl groups on the phenyl ring is expected to play a role in its reactivity and stability.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value |

| CAS Number | 561328-67-4 |

| Molecular Formula | (CH₃)₂C₆H₃BF₃K |

| Molecular Weight | 212.06 g/mol |

| Appearance | Solid |

| Melting Point | 298 °C (decomposition) |

Stability Profile Summary

The following table summarizes the expected stability of this compound under various environmental conditions, based on the general characteristics of potassium organotrifluoroborates.

| Condition | Expected Stability | Notes |

| Solid, exposed to air (ambient humidity) | Generally stable for extended periods. | Prolonged exposure to high humidity should be avoided to minimize slow surface hydrolysis. |

| Aqueous solution (neutral pH) | Moderate stability. | Slow hydrolysis to the corresponding boronic acid can occur over time. |

| Aqueous solution (acidic pH) | Relatively stable. | The rate of hydrolysis is generally slower under acidic to neutral conditions. |

| Aqueous solution (basic pH) | Prone to hydrolysis. | The rate of hydrolysis to the boronic acid is significantly accelerated under basic conditions. |

| Elevated Temperature | High thermal stability in solid form. | Decomposes at its melting point of 298 °C. |

Degradation Pathway

The primary degradation pathway for this compound upon exposure to moisture is hydrolysis. This process involves the stepwise substitution of fluoride ions with hydroxyl groups, leading to the formation of 2,6-dimethylphenylboronic acid.

Caption: Hydrolysis degradation pathway of this compound.

Experimental Protocols

Protocol 1: Assessment of Hydrolytic Stability by ¹⁹F NMR Spectroscopy

This protocol describes a method to monitor the rate of hydrolysis of this compound under controlled conditions using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.

1. Materials and Equipment:

-

This compound

-

Deuterated solvent (e.g., D₂O, or a mixture of a deuterated organic solvent and D₂O)

-

pH buffer solutions (e.g., phosphate buffers for neutral and acidic pH, borate buffers for basic pH)

-

Internal standard for ¹⁹F NMR (e.g., trifluorotoluene)

-

NMR spectrometer equipped with a fluorine probe

-

Thermostatted NMR sample chamber

-

Volumetric flasks and pipettes

-

pH meter

2. Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound of known concentration in the chosen deuterated solvent system.

-

In a separate container, prepare the desired buffered aqueous solution at the target pH and equilibrate it to the desired experimental temperature.

-

-

Initiation of the Experiment:

-

To a clean NMR tube, add a precise volume of the buffered solution and the internal standard.

-

Place the NMR tube in the thermostatted NMR spectrometer and allow it to reach thermal equilibrium.

-

Initiate the hydrolysis reaction by adding a known volume of the this compound stock solution to the NMR tube. Mix the contents thoroughly but gently.

-

-

NMR Data Acquisition:

-

Immediately begin acquiring ¹⁹F NMR spectra at regular time intervals. The time intervals should be chosen based on the expected rate of reaction (more frequent for faster reactions).

-

Continue data acquisition until a significant portion of the starting material has been consumed or the reaction reaches equilibrium.

-

-

Data Analysis:

-

Integrate the signal corresponding to the trifluoroborate group of the starting material and the signal of the internal standard in each spectrum.

-

Calculate the concentration of this compound at each time point by comparing the relative integrals.

-

Plot the concentration of the starting material versus time to determine the reaction kinetics (e.g., by fitting to a first-order or pseudo-first-order rate law) and calculate the half-life of the compound under the specific conditions.

-

Protocol 2: Accelerated Stability Testing (Shelf-Life Assessment)

This protocol outlines a general procedure for conducting an accelerated stability study to predict the long-term stability and shelf-life of solid this compound.

1. Materials and Equipment:

-

This compound (multiple batches if available)

-

Controlled environment stability chambers capable of maintaining specific temperature and relative humidity (RH) conditions (e.g., 40°C/75% RH, 50°C/75% RH).

-

Amber glass vials with airtight seals.

-

Analytical balance.

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis) or another suitable quantitative analytical technique.

-

Reference standard of this compound.

2. Procedure:

-

Initial Analysis (Time Zero):

-

Perform a complete analysis of the initial batch(es) of this compound. This should include appearance, purity assay (e.g., by HPLC), and identification.

-

-

Sample Storage:

-

Distribute accurately weighed samples of the compound into the amber glass vials.

-

Place the vials in the stability chambers under the selected accelerated conditions (e.g., 40°C/75% RH and 50°C/75% RH). Also, store samples under recommended long-term storage conditions (e.g., 25°C/60% RH) for real-time stability assessment.

-

-

Time-Point Testing:

-

At predetermined time intervals (e.g., 0, 1, 3, and 6 months for accelerated studies; 0, 3, 6, 9, 12, 18, 24 months for long-term studies), remove a set of samples from each storage condition.

-

Allow the samples to equilibrate to ambient temperature before opening.

-

Perform the same set of analyses as in the initial assessment (appearance, purity assay).

-

-

Data Analysis:

-

For each storage condition, plot the purity of this compound as a function of time.

-

Determine the rate of degradation at each accelerated temperature.

-

Use the Arrhenius equation to model the relationship between the degradation rate and temperature, and to predict the shelf-life at the recommended long-term storage condition.

-

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the assessment of the stability of this compound.

Caption: General workflow for stability assessment.

Conclusion

This compound, in line with other potassium organotrifluoroborates, is a relatively air- and moisture-stable compound in its solid form, making it a convenient reagent in organic synthesis. Its primary mode of degradation is hydrolysis to the corresponding boronic acid, a process that is significantly influenced by the pH of the medium. For optimal longevity, the compound should be stored in a tightly sealed container in a cool, dry place. While specific quantitative data on its stability is limited, the provided protocols offer a framework for researchers to conduct their own stability assessments tailored to their specific applications and storage conditions.

Solubility of Potassium 2,6-Dimethylphenyltrifluoroborate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Potassium 2,6-dimethylphenyltrifluoroborate is a valuable reagent in modern organic synthesis, primarily utilized as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The utility of this and other potassium organotrifluoroborate salts is, however, often influenced by their solubility characteristics in common organic solvents. This technical guide provides an in-depth overview of the available information regarding the solubility of this compound and related aryltrifluoroborates, offering insights for their effective use in synthetic applications.

General Solubility Characteristics

Potassium organotrifluoroborate salts are a class of air- and moisture-stable crystalline solids.[1] While these attributes contribute to their ease of handling and storage compared to boronic acids, they often exhibit limited solubility in a broad range of organic solvents.[2]

General observations from the literature indicate that potassium trifluoroborates have poor solubility in nonpolar organic solvents.[1][2] Their solubility is generally better in more polar solvents. Solvents such as methanol, acetonitrile, and water are often cited as being more suitable for dissolving these salts.[2] For reactions requiring nonpolar environments, a common strategy to enhance solubility is to exchange the potassium cation for a more lipophilic tetraalkylammonium cation, such as tetrabutylammonium.[1][2] This modification results in tetraalkylammonium trifluoroborate salts that are soluble in common organic solvents like chloroform and dichloromethane.[2]

Application in Suzuki-Miyaura Cross-Coupling Reactions

The most prominent application of this compound is in Suzuki-Miyaura cross-coupling reactions to form biaryl structures. The reaction conditions employed in these couplings provide indirect evidence of the solvents in which the salt has at least sufficient solubility to participate in the reaction.

These reactions are typically performed in mixed solvent systems, often including water or a protic solvent, which likely aids in dissolving the trifluoroborate salt.

Experimental Workflow: Suzuki-Miyaura Coupling

The following diagram illustrates a typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction involving a potassium aryltrifluoroborate like this compound.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Summary

While quantitative solubility data for this compound in various organic solvents is not extensively documented, its qualitative solubility characteristics are consistent with other potassium aryltrifluoroborates. It exhibits poor solubility in nonpolar organic solvents, with improved solubility in polar and protic environments. Its successful application in Suzuki-Miyaura reactions, often in mixed aqueous-organic solvent systems, underscores its utility despite these limitations. For applications requiring higher solubility in nonpolar media, conversion to the corresponding tetraalkylammonium salt is a recommended strategy. Future research providing quantitative solubility data would be highly beneficial for optimizing reaction conditions and expanding the applications of this versatile reagent.

References

The Inner Workings of C-C Bond Formation: A Technical Guide to the Suzuki-Miyaura Reaction with Potassium Aryltrifluoroborates

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the efficient construction of carbon-carbon bonds. The development of potassium aryltrifluoroborates as coupling partners has further broadened the scope and utility of this powerful transformation. Their stability, ease of handling, and unique reactivity profile make them attractive alternatives to traditional boronic acids. This technical guide provides an in-depth exploration of the mechanistic intricacies of the Suzuki-Miyaura reaction employing these versatile reagents, supported by quantitative data, detailed experimental protocols, and visual diagrams to illuminate the core processes.

The Catalytic Cycle: A Step-by-Step Mechanistic Overview

The Suzuki-Miyaura reaction with potassium aryltrifluoroborates proceeds through a well-established catalytic cycle involving a palladium catalyst. While sharing the fundamental steps of oxidative addition, transmetalation, and reductive elimination with the classic Suzuki-Miyaura reaction, the use of aryltrifluoroborates introduces a crucial activation step.

1. Pre-activation of the Aryltrifluoroborate: Potassium aryltrifluoroborates ([ArBF₃]K) are tetracoordinate boron species that are generally unreactive towards transmetalation in their native state.[1][2] Activation is required, which is typically achieved through hydrolysis in the presence of a base. This hydrolysis process is thought to involve the displacement of one or more fluoride ions by hydroxide or water, leading to the formation of more reactive species such as arylfluoroboric acids or aryldifluorohydroxyborates.[3][4] The presence of water is often crucial for efficient coupling.[3][5]

2. Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of an organic halide (Ar'-X, where X = I, Br, Cl, or OTf) to a palladium(0) complex. This step forms a palladium(II) intermediate, which is poised for the subsequent transmetalation.

3. Transmetalation: This is the key step where the aryl group from the activated boron species is transferred to the palladium(II) center, displacing the halide. The exact mechanism of transmetalation has been a subject of extensive study. Two primary pathways are considered: one involving the reaction of a palladium hydroxo complex with the neutral organoboron species, and another involving the reaction of a palladium halide complex with an activated boronate species.[6][7][8] For aryltrifluoroborates, it is generally accepted that the activated, more nucleophilic boron species reacts with the arylpalladium(II) halide. The base plays a critical role in this step, not only by facilitating the hydrolysis of the trifluoroborate but also by promoting the formation of the key intermediates.[9]

4. Reductive Elimination: The final step of the catalytic cycle is the reductive elimination from the diarylpalladium(II) intermediate. This concerted step forms the new carbon-carbon bond of the biaryl product and regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

Below is a graphical representation of the catalytic cycle for the Suzuki-Miyaura reaction with potassium aryltrifluoroborates.

Caption: Catalytic cycle of the Suzuki-Miyaura reaction with potassium aryltrifluoroborates.

Quantitative Data Summary

The efficiency of the Suzuki-Miyaura reaction with potassium aryltrifluoroborates is influenced by several factors, including the choice of catalyst, ligand, base, and solvent system. The following table summarizes quantitative data from various studies, highlighting the impact of these parameters on reaction yields.

| Aryl Halide/Triflate | Potassium Aryltrifluoroborate | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 4'-Bromoacetophenone | Potassium vinyltrifluoroborate | PdCl₂ (2) | PPh₃ (6) | Cs₂CO₃ (3) | THF/H₂O (9:1) | 85 | 22 | 85 | [10] |

| 4-Bromobenzonitrile | Potassium furan-2-yltrifluoroborate | Pd(OAc)₂ (3) | RuPhos (6) | Na₂CO₃ (2) | Ethanol | 85 | 12 | >95 | [11] |

| 1-Bromonaphthalene | Potassium phenyltrifluoroborate | Pd(OAc)₂ (2) | None | K₂CO₃ (3) | Methanol | Reflux | 2 | 95 | [5] |

| 2-Chloroanisole | Potassium phenyltrifluoroborate | Pd(OAc)₂ (1.5) | S-Phos (3) | K₂CO₃ (3) | Methanol | 65 | 18 | 94 | [3] |

| (E)-β-Bromostyrene | Potassium phenyltrifluoroborate | Pd(PPh₃)₄ (2) | PPh₃ | Cs₂CO₃ (3) | Toluene/H₂O | 85 | 2 | 98 | [12] |

| 2-Chloroanisole | Potassium phenethyltrifluoroborate | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (3) | Toluene/H₂O (10:1) | 80 | 24 | 87 | [1] |

| 4-Bromoanisole | Potassium dioxolanylethyltrifluoroborate | PdCl₂AᵗᵃPhos₂ (5) | AᵗᵃPhos | Cs₂CO₃ (3) | Toluene/H₂O (4:1) | 100 | 14 | 89 | [13] |

Experimental Protocols

This section provides a general, representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using a potassium aryltrifluoroborate. Specific conditions may need to be optimized for different substrates.

General Procedure for Suzuki-Miyaura Cross-Coupling:

-

Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), potassium aryltrifluoroborate (1.1-1.5 mmol), palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and ligand (if required, 2-10 mol%).

-

Addition of Base and Solvent: Add the base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents) to the reaction vessel.

-

Degassing: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

-

Solvent Addition: Add the degassed solvent system (e.g., THF/H₂O, Toluene/H₂O, or an alcohol) via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 60-110 °C) and stir for the specified time. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired biaryl.

The following diagram illustrates the general experimental workflow.

References

- 1. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride (2010) | Mike Butters | 201 Citations [scispace.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chembites.org [chembites.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]

- 13. Suzuki-Miyaura Cross-Coupling of Potassium Dioxolanylethyltrifluoroborate and Aryl/Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Role of Potassium 2,6-Dimethylphenyltrifluoroborate in Modern Cross-Coupling Chemistry: A Technical Guide

For Immediate Release

In the landscape of synthetic chemistry, particularly within pharmaceutical and materials science research, the quest for robust, efficient, and versatile reagents is paramount. This technical guide delves into the core functionalities and burgeoning applications of potassium 2,6-dimethylphenyltrifluoroborate, a reagent increasingly recognized for its superior performance in palladium-catalyzed cross-coupling reactions. Addressed to researchers, scientists, and drug development professionals, this document elucidates the distinct advantages of this organotrifluoroborate, presents collated quantitative data, and provides detailed experimental protocols to facilitate its integration into synthetic workflows.

Introduction: The Trifluoroborate Advantage

Potassium organotrifluoroborates have emerged as a superior class of nucleophilic partners in cross-coupling reactions, most notably the Suzuki-Miyaura coupling. Unlike their boronic acid and ester counterparts, organotrifluoroborates are crystalline, free-flowing solids that exhibit remarkable stability to both air and moisture. This inherent stability simplifies storage and handling, broadens the tolerance of various functional groups, and often leads to higher yields in complex syntheses. The tetracoordinate nature of the boron atom in organotrifluoroborates renders them less susceptible to protodeboronation, a common side reaction with boronic acids.

This compound, with its sterically hindered phenyl ring, presents a valuable tool for the synthesis of biaryl compounds where controlled steric bulk is a design element. The 2,6-dimethyl substitution pattern can influence the dihedral angle of the resulting biaryl product, a critical factor in the development of atropisomeric ligands, chiral catalysts, and pharmacologically active molecules.

Synthesis and Physicochemical Properties

This compound is typically synthesized from the corresponding 2,6-dimethylphenylboronic acid. The general and widely adopted method involves the reaction of the boronic acid with potassium hydrogen fluoride (KHF₂) in an aqueous or methanolic solution. The resulting trifluoroborate salt precipitates from the reaction mixture and can be isolated by filtration, washed, and dried.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 561328-67-4 |

| Molecular Formula | C₈H₉BF₃K |

| Molecular Weight | 212.07 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 298 °C (decomposes) |

| Stability | Air and moisture stable |

Cross-Coupling Applications: The Suzuki-Miyaura Reaction

The primary application of this compound lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds. Its use as a nucleophilic partner allows for the coupling with a wide array of electrophiles, including aryl halides and triflates. The steric hindrance imparted by the two methyl groups in the ortho positions can influence the choice of catalyst and reaction conditions to achieve optimal yields.

General Reaction Scheme

The Suzuki-Miyaura coupling of this compound with an aryl halide (Ar-X) can be represented by the following general scheme:

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data from Literature

While comprehensive substrate scope studies specifically for this compound are not extensively documented in single publications, the following table collates representative data for the cross-coupling of sterically hindered potassium aryltrifluoroborates with various aryl halides, providing an insight into expected reactivity and yields.

Table 2: Suzuki-Miyaura Cross-Coupling of Sterically Hindered Potassium Aryltrifluoroborates with Aryl Halides

| Entry | Aryltrifluoroborate | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | This compound | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | t-BuOH/H₂O | 100 | 12 | [Data not available in cited literature; expected to be moderate to good based on similar substrates] |

| 2 | Potassium 2-methylphenyltrifluoroborate | 4-Chlorobenzonitrile | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Toluene/H₂O | 80 | 24 | 91 |

| 3 | Potassium 2-methylphenyltrifluoroborate | 1-Bromo-4-nitrobenzene | PdCl₂(dppf) (3) | - | Cs₂CO₃ | THF/H₂O | 80 | 12 | 88 |

| 4 | Potassium 2,6-difluorophenyltrifluoroborate | 4-Bromobenzonitrile | PdCl₂(dppf) (2) | - | Cs₂CO₃ | THF/H₂O | 80 | 12 | 85 |

Note: The data for entries 2-4 are for structurally related sterically hindered aryltrifluoroborates and serve as a reference for reaction condition optimization.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound and a general procedure for its use in Suzuki-Miyaura cross-coupling, adapted from established methodologies for similar substrates.

Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Procedure:

-

To a solution of 2,6-dimethylphenylboronic acid (1.0 eq) in methanol, a saturated aqueous solution of potassium hydrogen fluoride (KHF₂, 4.0 eq) is added dropwise at room temperature.

-

The resulting mixture is stirred at room temperature for 1-2 hours, during which a white precipitate forms.

-

The solid is collected by vacuum filtration and washed sequentially with cold water and acetone.

-

The collected solid is then dried under high vacuum to afford this compound as a white, crystalline solid.

General Protocol for Suzuki-Miyaura Cross-Coupling

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

Procedure:

-

To an oven-dried reaction vessel, add this compound (1.2 eq), the aryl halide (1.0 eq), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., SPhos or RuPhos, 4 mol%), and the base (e.g., K₃PO₄ or Cs₂CO₃, 3.0 eq).

-

The vessel is sealed, evacuated, and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times.

-

Degassed solvent (e.g., t-butanol/water or toluene/water) is added via syringe.

-

The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred vigorously until the starting material is consumed as monitored by TLC, GC, or LC-MS.

-

Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.

Signaling Pathways and Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium(0) active species. The key steps are oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the organotrifluoroborate (which first undergoes hydrolysis to the boronic acid in situ), and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound stands as a highly valuable and practical reagent in the synthetic chemist's toolkit. Its enhanced stability, ease of handling, and efficacy in forming sterically congested biaryl linkages make it an attractive alternative to traditional organoboron compounds. This guide provides a foundational understanding and practical protocols to encourage its broader application in the synthesis of complex molecules for the pharmaceutical and materials science industries. Further research into the substrate scope and optimization of reaction conditions for this specific reagent will undoubtedly continue to expand its utility and impact.

An In-depth Technical Guide to the Electronic and Steric Effects of the 2,6-Dimethylphenyl Group

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,6-dimethylphenyl group, a common moiety in catalysis, medicinal chemistry, and materials science, exerts profound electronic and steric effects that significantly influence molecular conformation, reactivity, and biological activity. This technical guide provides a comprehensive analysis of these effects, offering both qualitative understanding and quantitative methodologies for their evaluation. Due to the well-documented "ortho effect," the direct application of classical linear free-energy relationship (LFER) parameters such as Hammett (σ) and Taft (Eₛ) constants to the 2,6-dimethylphenyl group is complex. This guide addresses this challenge by providing detailed experimental and computational protocols for researchers to determine these effects within their specific molecular contexts. Furthermore, it explores the practical implications of these effects in various chemical and biological systems, supported by illustrative diagrams and tabulated data for related substituents to guide experimental design and interpretation.

Introduction: The Significance of the 2,6-Dimethylphenyl Group

The 2,6-dimethylphenyl substituent is a powerful tool in molecular design. Its two ortho-methyl groups impart significant steric bulk, which can be leveraged to:

-

Enforce specific conformations: By restricting rotation around single bonds, it can lock a molecule into a desired three-dimensional shape.

-

Provide steric protection: It can shield a reactive center from unwanted intermolecular interactions or side reactions.

-

Tune catalytic activity: In ligand design, its bulk can create a specific coordination environment around a metal center, influencing selectivity and efficiency.

From an electronic standpoint, the methyl groups are weakly electron-donating through induction and hyperconjugation. However, the steric hindrance they impose often dominates, leading to unique reactivity patterns that cannot be predicted by simple electronic considerations alone. This interplay of steric and electronic effects makes a thorough understanding of this functional group essential for rational molecular design.

Quantifying Electronic and Steric Effects: Acknowledging the Ortho Effect

The quantitative assessment of substituent effects is traditionally achieved through LFERs, which correlate changes in reaction rates or equilibrium constants with substituent parameters. However, the presence of ortho-substituents, as in the 2,6-dimethylphenyl group, complicates these analyses. This "ortho effect" arises from a combination of steric hindrance, intramolecular interactions (such as hydrogen bonding), and through-space electronic effects that are not adequately captured by standard Hammett and Taft parameters derived from meta- and para-substituted systems.

Data Presentation: Substituent Parameters for Context

While specific values for the 2,6-dimethylphenyl group are context-dependent, the following tables provide established electronic and steric parameters for related substituents. This data serves as a valuable reference point for understanding the general magnitude of these effects and for comparative analysis.

Table 1: Hammett (σ) and Taft Polar (σ) Substituent Constants*

| Substituent | σ_meta_ | σ_para_ | σ* |

| -H | 0.00 | 0.00 | +0.49 |

| -CH₃ | -0.07 | -0.17 | 0.00 |

| -C₂H₅ | -0.07 | -0.15 | -0.10 |

| -CH(CH₃)₂ | -0.07 | -0.15 | -0.19 |

| -C(CH₃)₃ | -0.10 | -0.20 | -0.30 |

| -C₆H₅ | 0.06 | -0.01 | +0.60 |

Data sourced from established literature compilations.

Table 2: Steric Substituent Constants